Kinetic Differentiation: Wild-Type vs. Swedish Mutant Substrate Affinity (Km) for BACE1
Mca-SEVKMDAEFRK(Dnp)RR-NH2 exhibits a Km of 5.2 μM for wild-type BACE1, which is approximately 7.4-fold higher than the 0.7 μM Km reported for the corresponding Swedish mutant FRET substrate (Mca-SEVNLDAEFK(Dnp)) under comparable assay conditions [1]. This quantitative difference reflects the lower intrinsic catalytic efficiency of BACE1 toward the native APP sequence and is consistent with the ~70-fold higher kcat/Km ratio for the Swedish mutant over wild-type observed in unlabeled peptide substrates [2].
| Evidence Dimension | Michaelis constant (Km) for BACE1 |
|---|---|
| Target Compound Data | 5.2 μM |
| Comparator Or Baseline | Mca-SEVNLDAEFK(Dnp) (Swedish mutant FRET substrate): 0.7 μM |
| Quantified Difference | ~7.4-fold higher Km (lower affinity) for wild-type substrate |
| Conditions | In vitro FRET assay with purified BACE1; exact buffer conditions as specified by manufacturer |
Why This Matters
Selection of the appropriate substrate is critical for accurately modeling physiological APP processing; using a Swedish mutant substrate will overestimate BACE1 activity and distort inhibitor IC50 values in wild-type enzyme assays.
- [1] Apeptides. Mca-SEVKMDAEFRK(Dnp)RR-NH2 Product Technical Datasheet. CAS 1802078-33-6, 2025. View Source
- [2] Schechter I, Ziv E. Kinetic properties of cathepsin D and BACE 1 with wild-type and Swedish mutant APP β-secretase site peptide substrates. Neurodegenerative Dis. 2008; 5(Suppl 1): 1-8 (PMC2654319 Table 1). View Source
